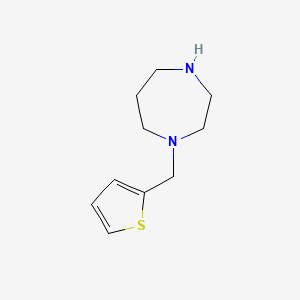

1-(Thiophen-2-ylmethyl)-1,4-diazepane

Description

Contextualizing Seven-Membered Heterocycles in Contemporary Chemical Research

Seven-membered heterocyclic rings, such as diazepanes, are crucial structural motifs found in a multitude of biologically active compounds and approved pharmaceuticals. semanticscholar.org Their non-planar, flexible conformations allow them to interact with complex biological targets in three-dimensional space, a feature that is often advantageous over their more rigid five- and six-membered counterparts. The 1,4-diazepane scaffold, in particular, is recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to serve as a versatile template for the development of ligands for a variety of biological targets. jocpr.com The two nitrogen atoms within the ring provide key points for substitution, enabling the synthesis of large and diverse chemical libraries for drug discovery programs. researchgate.net Research into 1,4-diazepane derivatives has yielded compounds with a wide array of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties. semanticscholar.org

| Selected FDA-Approved Drugs Containing a Thiophene (B33073) Moiety | Therapeutic Class |

| Tiotropium | Anticholinergic (COPD) |

| Clopidogrel | Antiplatelet |

| Olanzapine | Antipsychotic |

| Duloxetine | Antidepressant |

| Raltitrexed | Anticancer |

Overview of 1-(Thiophen-2-ylmethyl)-1,4-diazepane as a Promising Research Scaffold

The compound this compound emerges as a molecule of significant interest at the intersection of these two important classes of heterocycles. While specific, in-depth research on this exact compound is limited in publicly available literature, its structure suggests considerable potential as a research scaffold. The molecule combines the flexible, three-dimensional structure of the 1,4-diazepane ring with the established pharmacological relevance of the thiophene moiety.

The thiophen-2-ylmethyl substituent introduces the electronically rich and synthetically versatile thiophene ring, while the secondary amine in the 4-position of the diazepane ring provides a convenient handle for further functionalization. This allows for the systematic exploration of structure-activity relationships by modifying this position with various substituents. The combination of these two moieties in a single molecule could potentially lead to novel compounds with unique biological profiles, possibly exhibiting synergistic or entirely new pharmacological activities.

Below are the key structural features and identifiers for this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₆N₂S |

| Molecular Weight | 196.31 g/mol |

| CAS Number | 1016707-96-2 |

The exploration of derivatives of this scaffold could be a fruitful area of research. For instance, a related compound, 1-Boc-4-(carboxythiophen-2-yl-methyl)- tandfonline.comontosight.aidiazepane, is utilized as a building block in pharmaceutical development, particularly for neurological disorders, highlighting the potential of this structural combination. chemimpex.com The synthesis of libraries based on the this compound core could lead to the discovery of new chemical probes to investigate biological pathways or novel therapeutic leads. The inherent properties of the diazepane and thiophene components suggest that such derivatives could be promising candidates for a range of applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

1-(thiophen-2-ylmethyl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c1-3-10(13-8-1)9-12-6-2-4-11-5-7-12/h1,3,8,11H,2,4-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXFSSXNVMAXCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies

Foundational Synthetic Routes to the 1,4-Diazepane Core

The 1,4-diazepane scaffold is a prevalent feature in many biologically active compounds, and numerous synthetic strategies have been developed for its construction. nih.govsemanticscholar.orgeurekaselect.com

Cyclization Reactions for the Construction of Diazepane Scaffolds

Intramolecular cyclization is a cornerstone of 1,4-diazepane synthesis. One common approach involves the reaction of a suitable diamine with a dielectrophile. For instance, the condensation of an N-substituted ethylenediamine (B42938) with a 1,3-dihalopropane can yield the diazepane ring.

More advanced methods include palladium-catalyzed cyclization reactions, which offer an efficient route to substituted benzodiazepine (B76468) cores, structural relatives of diazepanes. mdpi.com These reactions may proceed through the formation of π-allylpalladium intermediates that undergo intramolecular nucleophilic attack to form the seven-membered ring. mdpi.com Another modern approach is the use of ruthenium(II) catalysts in a diol-diamine coupling via a hydrogen borrowing mechanism, which provides an environmentally friendly route to piperazines and diazepanes.

Ring expansion strategies have also been employed, such as the Schmidt reaction of N-alkyl-4-piperidones with hydrazoic acid to yield N1-alkyl-1,4-diazepin-5-ones. Furthermore, multicomponent reactions, like the [5+2] cycloaddition of imidazolidines with allenes, offer a direct pathway to the 1,4-diazepane framework. acs.orgacs.org

Table 1: Comparison of Cyclization Strategies for 1,4-Diazepane Core Synthesis

| Method | Key Reactants | Catalyst/Reagent | Advantages | Considerations |

| Classical Cyclization | Diamine and Dielectrophile | Base | Readily available starting materials | Potential for polymerization |

| Palladium-Catalyzed Cyclization | N-tosyl-disubstituted 2-aminobenzylamines and propargylic carbonates | Palladium catalyst | High efficiency and diversity | Catalyst cost and sensitivity |

| Ruthenium-Catalyzed Hydrogen Borrowing | Diamine and Diol | Ruthenium(II) catalyst | Environmentally friendly, high atom economy | Catalyst poisoning can be a challenge |

| Schmidt Ring Expansion | N-alkyl-4-piperidone | Hydrazoic acid | Access to diazepinones | Use of hazardous reagents |

| [5+2] Cycloaddition | Imidazolidine and Allene | Gold or other metal catalysts | Rapid construction of the core | Substrate scope can be limited |

Utilization of Key Intermediates and Protected Precursors in Diazepane Synthesis

To control reactivity and avoid unwanted side reactions during the synthesis of the 1,4-diazepane core, the use of protecting groups is often essential. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for one of the nitrogen atoms of the diazepane precursor. This allows for selective functionalization of the unprotected nitrogen.

For example, the synthesis can commence with a Boc-protected ethylenediamine, which is then reacted with a suitable three-carbon electrophile. Following the formation of the protected diazepane ring, the Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free secondary amine ready for further derivatization. nih.govgoogle.com The use of N-Boc-1,4-diazepane as a starting material is a common strategy in the synthesis of various diazepane derivatives.

Methodologies for the Introduction of the Thiophen-2-ylmethyl Moiety

Once the 1,4-diazepane core is synthesized, with one nitrogen atom often protected, the thiophen-2-ylmethyl group can be introduced onto the available nitrogen.

Reductive Amination and Alkylation Approaches

Reductive amination is a powerful and widely used method for the formation of C-N bonds. In the context of synthesizing 1-(thiophen-2-ylmethyl)-1,4-diazepane, this would involve the reaction of 1,4-diazepane (or its monoprotected form) with thiophene-2-carbaldehyde. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is generally high-yielding and tolerates a wide range of functional groups.

Direct N-alkylation is another viable strategy. This involves the reaction of 1,4-diazepane with a reactive thiophene (B33073) derivative, such as 2-(chloromethyl)thiophene (B1266113) or 2-(bromomethyl)thiophene. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and base is crucial for optimizing the reaction conditions and minimizing side reactions.

Table 2: Comparison of Reductive Amination and N-Alkylation for Thiophene Moiety Introduction

| Method | Thiophene Reagent | Diazepane Reactant | Key Reagents | Advantages | Disadvantages |

| Reductive Amination | Thiophene-2-carbaldehyde | 1,4-Diazepane or mono-protected derivative | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Mild conditions, good functional group tolerance | Requires a carbonyl group on the thiophene precursor |

| N-Alkylation | 2-(Halomethyl)thiophene | 1,4-Diazepane or mono-protected derivative | Base (e.g., K₂CO₃, Et₃N) | Direct bond formation | Potential for over-alkylation, requires a reactive electrophile |

Strategic Functional Group Interconversions for Thiophene Integration

In some synthetic routes, it may be more strategic to introduce the thiophene moiety through a functional group interconversion on a pre-functionalized diazepane. For example, a diazepane derivative bearing a leaving group could be reacted with a thiophene-containing nucleophile.

Advanced Synthetic Techniques and Optimization in Diazepane Chemistry

The synthesis of diazepine (B8756704) derivatives has benefited from modern synthetic technologies that aim to improve efficiency, yield, and purity.

Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool for the production of pharmaceuticals, including benzodiazepines. frontiersin.orgthieme-connect.comdntb.gov.ua This technique involves pumping reagents through a heated and pressurized tube or microreactor. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields, improved safety, and easier scale-up compared to traditional batch processes. frontiersin.orgresearchgate.net The optimization of a telescoped flow process for the synthesis of diazepam, for example, has been shown to produce high yields and purity in a significantly reduced timeframe. frontiersin.org

Optimization of reaction conditions is another critical aspect. This can involve screening different catalysts, solvents, bases, and temperatures to maximize the yield and purity of the desired product. nih.gov For instance, in heteropolyacid-catalyzed synthesis of diazepines, the choice of the specific heteropolyacid can significantly impact the reaction time and yield. nih.gov Similarly, in alkylation reactions, a systematic evaluation of reagents and conditions can help to maximize the desired product and minimize side reactions. nih.gov

One-Pot Synthetic Approaches for Heterocyclic Compound Generation

One-pot syntheses represent a highly efficient strategy for building complex molecular architectures, minimizing the need for intermediate purification steps, thereby saving time, resources, and reducing waste. For the generation of seven-membered heterocyclic systems like diazepines, these approaches are particularly valuable. A common one-pot procedure for synthesizing diazepine and benzodiazepine derivatives involves the condensation of diamines with carbonyl compounds. nih.govnih.gov For instance, the reaction of ketimine intermediates with aldehydes can be facilitated in a single vessel to yield the diazepine core. nih.gov

Novel one-pot methods for constructing 1,4-benzodiazepine-5-ones have been developed using a tandem annulation procedure. This process can involve the reduction of a nitro group, formation of a nitrene, C-H activation, and subsequent intramolecular cyclization, all occurring sequentially in the same reaction mixture. nih.gov Such cascade reactions, often mediated by co-catalyst systems, demonstrate the power of one-pot approaches to create complex heterocyclic scaffolds from relatively simple starting materials. nih.gov While not explicitly detailed for this compound itself, these principles can be adapted, for example, through a one-pot reductive amination of thiophene-2-carboxaldehyde with a suitable diamine precursor, followed by cyclization to form the diazepane ring.

Applications of High-Throughput Medicinal Chemistry (HTMC) in Scaffold Prioritization and Synthesis

High-Throughput Medicinal Chemistry (HTMC) and the related High-Throughput Screening (HTS) are pivotal in modern drug discovery for rapidly identifying and optimizing lead compounds. A key challenge in HTS is the efficient prioritization of hits to identify the most promising chemical scaffolds for further development. nih.gov Rather than focusing solely on the number of active molecules, a more effective strategy is to maximize the number of unique active scaffolds identified. nih.gov

Algorithms and economic frameworks, such as diversity-oriented prioritization (DOP), have been developed to select which initial hits from an HTS campaign should proceed to confirmatory testing. nih.gov These methods prioritize molecules to ensure a broad representation of different scaffolds, thereby increasing the rate of scaffold discovery. nih.gov The thiophene-diazepane framework would be considered one such scaffold. Once prioritized, HTMC principles guide the synthesis of a library of derivatives around this core structure to explore the structure-activity relationship (SAR) systematically. Machine learning approaches are also emerging to analyze HTS data, helping to distinguish true bioactive compounds from assay artifacts and efficiently prioritize hits for further optimization. chemrxiv.orgacs.org This data-driven approach allows medicinal chemists to focus resources on scaffolds with the highest potential. nih.govchemrxiv.org

Catalytic Methods Employed in the Synthesis of Diazepine and Thiophene-Containing Systems

Catalysis is fundamental to the efficient synthesis of both diazepine and thiophene rings. For diazepine systems, a variety of catalysts have been employed to enhance reaction rates and yields. Keggin-type heteropolyacids (HPAs) have proven to be highly efficient, reusable catalysts for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives, offering advantages such as high yields and short reaction times under mild conditions. nih.govresearchgate.net Palladium-catalyzed reactions, including the intramolecular Buchwald–Hartwig N-arylation, C-H arylation, and various domino processes, are powerful tools for constructing benzodiazepine scaffolds with diverse functionalities. mdpi.com

The synthesis of the thiophene ring also benefits from a range of catalytic methods. Industrial synthesis can involve passing n-butane and sulfur over a catalyst at high temperatures. pharmaguideline.com More refined laboratory-scale syntheses include the Paal-Knorr synthesis, which uses phosphorus pentasulfide or other sulfurizing agents to convert 1,4-dicarbonyl compounds into thiophenes. pharmaguideline.com Palladium-catalyzed reactions are also prominent, with methods for the direct C-H arylation of thiophenes enabling the introduction of aryl groups without pre-functionalization. organic-chemistry.org Other catalytic strategies involve rhodium-catalyzed transannulation and palladium-catalyzed cyclization of functionalized alkynes. organic-chemistry.org

| Catalyst Type | Ring System | Reaction Example | Reference |

| Heteropolyacids (e.g., H₅PMo₁₀V₂O₄₀) | Diazepine | Condensation of ketimines with aldehydes | nih.gov |

| Palladium Complexes | Diazepine | Intramolecular Buchwald–Hartwig N-arylation | mdpi.com |

| Solid Acid Catalysts (e.g., H-MCM-22) | Diazepine | Condensation of o-phenylenediamines and ketones | nih.gov |

| Palladium Iodide (PdI₂) | Thiophene | Cyclization of 1-mercapto-3-yn-2-ols | organic-chemistry.org |

| Rhodium Complexes | Thiophene | Transannulation of 1,2,3-thiadiazoles with alkynes | organic-chemistry.org |

Design and Synthesis of Derivatives for Structural and Functional Exploration

Once the core this compound scaffold is synthesized, its properties can be fine-tuned through strategic derivatization. Modifications are typically directed at the nitrogen atoms of the diazepane ring, the thiophene ring, or through the addition of new functional moieties to expand the scaffold.

Modifications at the Diazepane Nitrogen Atoms for Enhanced Interaction Profiles

The two nitrogen atoms of the 1,4-diazepane ring are primary sites for chemical modification to alter the molecule's steric and electronic properties. The nitrogen at the 1-position is already substituted with the thiophen-2-ylmethyl group, but the nitrogen at the 4-position is a versatile handle for introducing a wide range of substituents.

Synthetic strategies often involve the acylation or alkylation of this secondary amine. For example, reaction with various aroyl chlorides can introduce different substituted phenyl, benzofuran, or quinoline (B57606) moieties, which can significantly influence the molecule's interaction with biological targets. nih.gov Similarly, reductive amination can be used to introduce alkyl or benzyl (B1604629) groups. openpharmaceuticalsciencesjournal.com These modifications can enhance binding affinity, modulate selectivity, or improve pharmacokinetic properties. In some synthetic routes, one nitrogen may be temporarily protected (e.g., with a Boc group) to allow for selective functionalization of the other nitrogen before deprotection and subsequent derivatization. nih.gov

| Modification Type | Reagent Example | Purpose | Reference |

| Acylation | Benzoyl chloride | Introduce aromatic amide functionality | nih.gov |

| Alkylation | Benzyl bromide | Introduce benzyl group for steric bulk/π-stacking | nih.gov |

| Sulfonylation | Benzenesulfonyl chloride | Introduce sulfonamide group for H-bonding | openpharmaceuticalsciencesjournal.com |

| Boc Protection | Di-tert-butyl dicarbonate | Orthogonal protection for multi-step synthesis | nih.gov |

Functionalization of the Thiophene Ring for Modulated Activity

The thiophene ring is an aromatic heterocycle that can undergo various substitution reactions, allowing for further tuning of the molecule's properties. Compared to benzene, the thiophene ring is more electron-rich and generally more reactive towards electrophilic substitution, which preferentially occurs at the C5-position (adjacent to the sulfur and para to the methylene (B1212753) bridge). pharmaguideline.com

Common functionalization reactions include halogenation, nitration, and Friedel-Crafts acylation. These reactions introduce functional groups that can serve as handles for further modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new aryl or alkynyl groups. Direct C-H arylation, often catalyzed by palladium, provides an efficient route to introduce aryl substituents onto the thiophene ring without prior halogenation. organic-chemistry.org Such modifications can alter the molecule's electronic profile, lipophilicity, and ability to form specific interactions with target proteins. jocpr.com

Strategic Introduction of Additional Moieties for Scaffold Expansion

Scaffold expansion involves appending additional cyclic or acyclic structures to the core thiophene-diazepane framework to explore new chemical space and interactions. This can be achieved by using functional groups on the initial scaffold as points of attachment. For example, an amino group on the thiophene ring can be used as a nucleophile to react with other cyclic systems. jocpr.comscispace.com

One reported strategy involves the synthesis of fused heterocyclic systems, where a coumarin (B35378) ring is fused to the thiophene portion of a thieno-diazepine core. jocpr.comscispace.com This creates a more rigid and complex polycyclic structure. Another approach is to attach larger, pre-formed heterocyclic moieties to the diazepane nitrogen, such as substituted piperazines. jocpr.com This "scaffold hopping" or decoration approach leverages the core structure to properly orient appended functional groups, potentially leading to novel biological activities or improved properties. nih.govresearchgate.net

Structure Activity Relationship Sar Investigations

Analysis of Conformational and Stereochemical Influences on Biological Activity

The seven-membered 1,4-diazepane ring is inherently flexible, capable of adopting multiple conformations. Research indicates that this conformational flexibility is a crucial determinant of biological activity. Studies on N,N-disubstituted-1,4-diazepane antagonists have shown that these molecules can exist in a low-energy conformation featuring a twist-boat ring structure. nih.gov This specific conformation is stabilized by an intramolecular π-stacking interaction and is believed to mimic the bioactive state required for receptor binding. nih.gov The crystal structure analysis of various 1,4-diazepane derivatives confirms that the seven-membered ring often adopts a twisted chair conformation.

Stereochemistry also plays a role, although its influence can be target-dependent. For instance, in a series of 1,4-diazepanes designed as σ1 receptor ligands, the stereochemical configuration at the 2-position of the diazepane ring was found to have no significant impact on σ1 affinity or selectivity over related receptors. researchgate.net This suggests that for this particular target, the substituent at this position does not engage in a stereospecific interaction that is critical for binding.

Detailed Examination of Substituent Effects on Biological Profiles

The biological profile of 1-(Thiophen-2-ylmethyl)-1,4-diazepane derivatives can be finely tuned by modifying various parts of the molecule. The thiophene (B33073) moiety, the diazepane core, and other peripheral positions all represent points for chemical modification to enhance activity and selectivity.

The thiophene ring is a privileged pharmacophore in medicinal chemistry, often acting as a bioisosteric replacement for a phenyl ring. nih.gov Its electron-rich nature and ability to engage in various non-covalent interactions are key to its function in ligand-target binding. nih.gov The sulfur atom within the thiophene ring can act as a hydrogen bond acceptor, enhancing drug-receptor interactions. nih.gov In related heterocyclic compounds, a 2'-thienyl ring has been shown to be a highly potent substituent for binding to central nervous system receptors. chemisgroup.us Molecular modeling studies on related compounds containing a thiophene nucleus have highlighted the importance of hydrophobic interactions between the thiophene ring and nonpolar amino acid residues, such as leucine (B10760876) and phenylalanine, in the binding pocket of the target protein. nih.gov This suggests the thiophen-2-ylmethyl group in this compound likely serves as a crucial anchor, positioning the molecule correctly within the binding site through favorable hydrophobic and electronic interactions.

Modifications to the 1,4-diazepane ring itself have a profound impact on biological activity. SAR studies on σ1 receptor ligands have provided specific insights into the optimal substitution patterns for this scaffold. researchgate.net A methyl group is the preferred substituent at the 2-position, while a cyclohexylmethyl or a simple butyl group is favored at the 4-position for achieving the highest σ1 affinity. researchgate.net The nature of substituents can also influence the chemical properties of the ring system; for example, the presence of strong electron-donating groups on an aldehyde used in the synthesis of diazepines can accelerate the formation of the final product. nih.gov

The following table summarizes the observed effects of substitutions on the 1,4-diazepane ring for σ1 receptor affinity, based on reported findings. researchgate.net

| Position | Preferred Substituent | Effect on σ1 Affinity |

| Position 2 | Methyl | High Affinity |

| Position 4 | Cyclohexylmethyl | High Affinity |

| Position 4 | Butyl | High Affinity |

Peripheral substituents, particularly at the 1-position of the diazepane ring, are also critical for optimizing ligand-target interactions. For σ1 receptor ligands, a substituted or unsubstituted benzyl (B1604629) moiety at the 1-position, in combination with optimal groups at positions 2 and 4, leads to the highest affinity. researchgate.net For example, the compound (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane demonstrated very high affinity (Ki(σ1) = 0.86 nM) and a clean receptor profile in a screening against over 50 other target proteins. researchgate.net The addition of such groups can enhance binding by accessing additional hydrophobic pockets within the receptor site or by inducing a more favorable conformation of the entire ligand. nih.gov

The table below illustrates the impact of substitution at the 1-position on σ1 receptor affinity. researchgate.net

| Position | Preferred Substituent | Effect on σ1 Affinity |

| Position 1 | (Substituted) Benzyl | Highest Affinity |

Exploration of Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry for lead optimization. nih.govresearchgate.net These approaches aim to improve a compound's potency, selectivity, and pharmacokinetic properties, or to move into novel chemical space to secure intellectual property. nih.govresearchgate.net Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, thereby retaining the desired biological activity. researchgate.net Scaffold hopping is a more significant change, where the central core of a molecule is replaced with a different chemical framework while preserving the three-dimensional arrangement of key binding groups. nih.gov

In the context of this compound, the 1,4-diazepane core could be a candidate for scaffold hopping. Research efforts have successfully used a "conformational expansion approach" to move from piperidine-based compounds to 1,4-diazepane-containing derivatives, indicating that related cyclic amine scaffolds can occupy similar binding spaces. researchgate.net Bioisosteric replacement could be applied to the thiophen-2-ylmethyl group. The thiophene ring itself is often considered a bioisostere of a phenyl ring. nih.gov Therefore, replacing it with other aromatic systems (e.g., furan, pyridine, or substituted phenyl rings) could lead to new compounds with modulated activity or improved properties. chemisgroup.us

Derivation of Rational Design Principles from Comprehensive SAR Data

The systematic accumulation of SAR data allows for the formulation of rational design principles to guide the development of future analogs. slideshare.net Rational drug design utilizes the knowledge of a biological target's structure and the SAR of existing ligands to create new molecules with enhanced properties. slideshare.netnih.gov

Based on the comprehensive SAR data for 1,4-diazepane derivatives, several key design principles can be derived:

Preservation of the Pharmacophore: The essential pharmacophore consists of the 1,4-diazepane ring, which provides a specific spatial arrangement for its two nitrogen atoms, and an aromatic moiety (the thiophen-2-ylmethyl group) for key binding interactions.

Conformational Constraint: The inherent flexibility of the seven-membered diazepine (B8756704) ring should be considered. Modifications that stabilize the bioactive conformation, such as the twist-boat form, could lead to increased potency. nih.gov

Optimal Substitution Pattern: For achieving high affinity at certain targets like the σ1 receptor, a clear substitution pattern has emerged: a (substituted) benzyl group at position 1, a small alkyl group (methyl) at position 2, and a moderately sized lipophilic group (butyl or cyclohexylmethyl) at position 4 are highly favorable. researchgate.net

Strategic Use of Bioisosteres: The thiophene ring is a validated component, but its bioisosteric replacement with other aromatic or heteroaromatic systems is a viable strategy to fine-tune electronic and steric properties and explore new interactions within the target's binding site. nih.gov

By adhering to these principles, medicinal chemists can more efficiently navigate the chemical space around the this compound scaffold to develop next-generation compounds with superior therapeutic profiles.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic and Geometric Structure Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to understand the fundamental electronic and geometric properties of a molecule. researchgate.net These calculations provide a theoretical framework for predicting molecular behavior, stability, and reactivity from first principles.

The electronic properties of a molecule are governed by its molecular orbitals. Among the most important of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netwuxibiology.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. researchgate.netnih.gov

A small energy gap generally signifies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For 1-(Thiophen-2-ylmethyl)-1,4-diazepane, the electron-rich thiophene (B33073) ring is expected to contribute significantly to the HOMO, indicating its role as a primary site for electrophilic attack. The LUMO is likely distributed across the molecular framework. Quantum chemical calculations can precisely determine the energies of these orbitals and their spatial distribution.

Table 1: Representative Frontier Molecular Orbital Properties

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | -6.25 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.10 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.15 | A larger gap suggests higher stability and lower chemical reactivity. researchgate.net |

Note: The values presented are illustrative and derived from typical DFT calculations for similar heterocyclic structures.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. mdpi.comresearchgate.net The MEP map displays different potential values on the molecule's surface using a color spectrum. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. bhu.ac.in

For this compound, an MEP map would likely reveal negative potential concentrated around the nitrogen atoms of the diazepane ring and the sulfur atom of the thiophene ring, identifying them as primary sites for interacting with electrophiles or forming hydrogen bonds. Conversely, positive potential is expected around the hydrogen atoms, particularly those attached to the diazepane ring. This analysis is crucial for understanding intermolecular interactions and binding mechanisms. mdpi.com

Beyond the HOMO-LUMO gap, a range of global reactivity descriptors can be calculated using the energies of the frontier orbitals to quantify a molecule's chemical behavior. researchgate.netresearchgate.net These descriptors, derived from DFT, provide a quantitative measure of stability and reactivity. researchgate.net

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as (I - A) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." nih.gov

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as -(I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / (2η).

These parameters collectively provide a comprehensive profile of the molecule's reactivity and are instrumental in predicting its behavior in chemical reactions. nih.gov

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Value (eV) | Definition |

|---|---|---|

| Ionization Potential (I) | 6.25 | Energy needed to remove an electron. |

| Electron Affinity (A) | 1.10 | Energy released upon gaining an electron. |

| Chemical Hardness (η) | 2.575 | Resistance to deformation of the electron cloud. |

| Chemical Potential (μ) | -3.675 | Electron escaping tendency. |

| Electrophilicity Index (ω) | 2.61 | Capacity to accept electrons. |

Note: These values are representative and calculated from the illustrative HOMO/LUMO energies in Table 1.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.netnih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and understanding the molecular basis of ligand-target interactions.

Docking simulations place the ligand, this compound, into the active site of a biological target in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, typically expressed in kcal/mol. nih.gov A more negative score indicates a stronger predicted binding affinity.

This process can identify the most probable binding mode of the ligand and provide a quantitative estimate of its potency. For instance, 1,4-diazepane derivatives have been investigated as agonists for targets such as the cannabinoid receptor 2 (CB2). nih.gov Docking studies would be essential to evaluate the potential of this compound against this or other relevant receptors.

Table 3: Illustrative Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Predicted Interaction Type |

|---|---|---|

| Cannabinoid Receptor 2 (CB2) | -8.5 | Agonist |

| Histamine H4 Receptor | -7.9 | Antagonist |

| Dopamine D2 Receptor | -7.2 | Antagonist |

Note: The targets and binding affinities are hypothetical and serve to illustrate the data obtained from docking simulations.

A crucial output of molecular docking is the detailed visualization of intermolecular interactions between the ligand and the amino acid residues within the target's binding pocket. nih.gov These interactions are critical for molecular recognition and the stability of the ligand-receptor complex.

For this compound, key interactions could include:

Hydrogen Bonds: The nitrogen atoms of the 1,4-diazepane ring can act as hydrogen bond acceptors with donor residues like serine, threonine, or tyrosine.

Hydrophobic Interactions: The thiophene ring and the methylene (B1212753) linker can form hydrophobic interactions with nonpolar residues such as leucine (B10760876), valine, and isoleucine.

Pi-Stacking: The aromatic thiophene ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Identifying these specific interactions provides a rational basis for lead optimization, allowing chemists to modify the ligand's structure to enhance binding affinity and selectivity.

Table 4: Potential Interacting Residues and Interaction Types

| Amino Acid Residue | Interaction Type | Potential Ligand Moiety Involved |

|---|---|---|

| Phenylalanine (Phe) | π-π Stacking | Thiophene Ring |

| Serine (Ser) | Hydrogen Bond | Diazepane Nitrogen |

| Leucine (Leu) | Hydrophobic | Thiophene Ring / Methylene Linker |

| Aspartic Acid (Asp) | Ionic / H-Bond | Protonated Diazepane Nitrogen |

Note: This table presents plausible interactions based on the chemical structure of the ligand.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to simulate the physical movements of atoms and molecules. For this compound, MD simulations provide a virtual microscope to observe its behavior over time in environments that mimic biological systems.

Assessment of Conformational Stability and Flexibility of the Compound in Biological Environments

In the context of drug design, understanding the conformational stability of a ligand like this compound is crucial. MD simulations can predict how the molecule changes its shape and which conformations are most stable in a biological medium, such as in solution or when interacting with a protein. mdpi.com The analysis of the root-mean-square deviation (RMSD) over the course of a simulation indicates the stability of the compound's conformation. scienceopen.com A stable RMSD value suggests that the molecule has reached an equilibrium state. nih.gov Furthermore, the root-mean-square fluctuation (RMSF) can be calculated for each atom to identify which parts of the molecule are more flexible. For this compound, this would likely involve the diazepane ring, which can adopt various chair and boat conformations, and the flexible bond connecting it to the thiophene ring.

Interactive Table: Key Parameters in Conformational Stability Analysis

| Parameter | Description | Significance for this compound |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the compound throughout the simulation compared to a reference structure. | A low and stable RMSD value would indicate that the compound maintains a consistent and stable conformation in a biological environment. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of each atom from its average position. | Higher RMSF values for the diazepane ring would suggest its conformational flexibility, which could be important for binding to a target. |

Characterization of Dynamic Binding Pathways and Residence Times

MD simulations are instrumental in visualizing how a ligand approaches and binds to its target protein. These simulations can map out the most likely binding pathways, identifying key intermediate states and the energy barriers between them. The residence time, or how long the ligand remains bound to its target, is a critical parameter for drug efficacy that can be estimated from long-duration MD simulations. For this compound, these simulations could reveal the specific amino acid residues it interacts with in a binding pocket and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions).

Advanced Computational Methodologies in Drug Discovery Research

Beyond standard MD simulations, more advanced techniques can provide a deeper understanding of the molecular interactions governing the binding of this compound.

WaterMap Analysis for Understanding Solvent Effects in Binding

The role of water molecules in the binding site is often critical. WaterMap analysis is a computational method that identifies the locations of unstable, high-energy water molecules in a binding site that can be displaced by a ligand. Displacing these unfavorable water molecules can lead to a significant improvement in binding affinity. For this compound, a WaterMap analysis of a target's binding site could highlight opportunities to modify the compound's structure to better displace these high-energy water molecules, thereby enhancing its binding potency.

Energy Decomposition Analysis (EDA) for Intermolecular Interactions

Energy Decomposition Analysis (EDA) is a quantum mechanical method used to break down the total interaction energy between two molecules into physically meaningful components. rsc.orgdiva-portal.orgnih.govunl.edu This allows researchers to understand the nature of the forces driving the binding. The interaction energy for this compound with its target can be dissected into the following components:

Electrostatic: The interaction between the permanent charge distributions of the molecules.

Exchange-Repulsion (Pauli Repulsion): The short-range repulsion due to the Pauli exclusion principle.

Polarization: The attractive interaction arising from the distortion of each molecule's electron cloud by the other.

Dispersion: The attractive interaction due to instantaneous fluctuations in electron density (van der Waals forces).

Charge Transfer: The energy stabilization from the transfer of electrons from occupied orbitals of one molecule to the unoccupied orbitals of the other. soton.ac.uk

| Charge Transfer | The donation of electrons from one molecule to another. | Can indicate the formation of strong interactions, such as hydrogen bonds, involving the amine groups. |

An extensive search for scientific literature and research data concerning the specific pharmacological properties of the compound This compound has been conducted. The investigation focused on sourcing information for the exact structure and topics outlined in your request.

Unfortunately, publicly available research detailing the pharmacological profile of This compound is not available. Specifically, no studies were found that investigated its:

Binding affinities and selectivity for dopamine, serotonin, or adrenergic receptors.

Potential as a P2X4 receptor antagonist or its associated neuroprotective effects.

Inhibitory activity against the SARS-CoV-2 main protease (Mpro).

Effects on lipoxygenase inhibition or its associated antioxidant activity.

While research exists for structurally related compounds containing either a thiophene or a diazepane moiety, the explicit instructions to focus solely on This compound prevent the inclusion of such data. To maintain scientific accuracy and adhere strictly to the provided constraints, the requested article cannot be generated at this time due to the absence of specific research findings for this compound.

Pharmacological Research and Target Engagement Studies

In Vitro and Ex Vivo Biological Activity Assessments

The biological activity of compounds containing the 1,4-diazepane scaffold has been evaluated in various cell-based assays to determine their potential toxicity and mechanism of action. In one study, a series of novel 1,4-diazepane-containing derivatives were assessed for cytotoxicity against two cancer cell lines, including the pancreatic cancer cell line PANC1, using an MTT assay. The results indicated that most of these compounds did not show significant cytotoxicity at various concentrations. nih.gov An exception was one compound which exhibited moderate toxicity toward PANC1 cells, but only at a high concentration of 100 μM. nih.gov

In the context of inflammation, cell-based assay systems have been employed to study the role of lymphocyte function-associated antigen-1 (LFA-1). doi.org Certain 1,4-diazepane-2-ones have been identified as antagonists of the LFA-1/ICAM-1 interaction, a key process in leukocyte migration and immune response. doi.orgnih.gov These assays are crucial for understanding how such compounds modulate cellular adhesion and inflammatory pathways.

Biochemical assays are fundamental for quantifying the direct inhibitory effects of compounds on specific enzymes. For the 1,4-diazepane scaffold, enzyme inhibition assays have demonstrated significant potential in various therapeutic areas.

In the field of antithrombotic research, a 1,4-diazepane derivative, YM-96765, was shown to be a potent inhibitor of Factor Xa, with an IC₅₀ value of 6.8 nM. nih.gov Similarly, a class of 1,4-diazepane-based compounds developed as farnesyltransferase inhibitors demonstrated potencies in the low nanomolar range in protein farnesyltransferase inhibition assays. nih.gov

Furthermore, in the pursuit of novel LFA-1 antagonists, biochemical evaluations led to the identification of 1,4-diazepane-2-one derivatives with high-affinity antagonism of the LFA-1/ICAM-1 interaction. Specific compounds, 18d and 18e, yielded IC₅₀ values of 110 nM and 70 nM, respectively, confirming their potent inhibitory activity in a cell-free system. nih.gov

| Compound/Scaffold | Enzyme/Interaction Target | Assay Type | Result (IC₅₀) |

| YM-96765 (1,4-Diazepane derivative) | Factor Xa | Enzyme Inhibition | 6.8 nM nih.gov |

| 1,4-Diazepane Scaffold | Protein Farnesyltransferase | Enzyme Inhibition | Low nanomolar range nih.gov |

| Compound 18d (1,4-Diazepane-2-one) | LFA-1/ICAM-1 Interaction | Biochemical Antagonism | 110 nM nih.gov |

| Compound 18e (1,4-Diazepane-2-one) | LFA-1/ICAM-1 Interaction | Biochemical Antagonism | 70 nM nih.gov |

The thiophene (B33073) moiety, a key component of 1-(Thiophen-2-ylmethyl)-1,4-diazepane, is a well-recognized privileged structure in the design of anti-inflammatory agents. nih.gov Thiophene-based compounds, such as the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties. nih.gov Research into thiophene derivatives often focuses on their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to inflammatory pathways. nih.gov

The 1,4-diazepane core has also been linked to anti-inflammatory mechanisms. The antagonism of the LFA-1/ICAM-1 interaction by 1,4-diazepane-2-ones presents a direct mechanism for anti-inflammatory action. doi.orgnih.gov Since LFA-1 is expressed on all leukocytes and mediates their migration to sites of inflammation, inhibiting its function can disrupt the inflammatory response. doi.org Studies on other thiophene-containing molecules have demonstrated anti-inflammatory and antinociceptive effects connected to peripheral mechanisms, including the inhibition of early inflammatory mediators like histamine. nih.gov This suggests that compounds combining both a thiophene group and a diazepine (B8756704) core could potentially act on multiple targets within the inflammatory cascade.

The diazepine nucleus is a well-established scaffold in medicinal chemistry, forming the core of benzodiazepines, which are widely used for their anxiolytic, anticonvulsant, and muscle relaxant properties. chemisgroup.usnih.gov These compounds typically exert their effects by binding to central benzodiazepine (B76468) receptors, which are part of the γ-aminobutyric acid (GABA-A) receptor complex. This binding enhances the effect of the neurotransmitter GABA, leading to increased chloride ion conductance and inhibition of neuronal action potentials. chemisgroup.usresearchgate.net

Research on various diazepine analogues continues to explore new agents with improved profiles. For example, newly synthesized dibenz- nih.govnih.gov-diazepine-1-one analogues have been evaluated for anxiolytic activity using the elevated plus maze method, with several compounds showing promising results. researchgate.net Similarly, studies on novel annulated pyrrolo nih.govnih.govbenzodiazepines and triazolo[3,4-a] nih.govchemisgroup.usbenzodiazepines have identified derivatives with significant anxiolytic effects, in some cases comparable to the reference drug diazepam. nih.govresearchgate.net The inclusion of a thiophene ring, which can act as a bioisostere of a phenyl ring, has been shown in some benzodiazepine series to result in high affinity for the benzodiazepine receptors, contributing to anticonvulsant and muscle relaxant activities. chemisgroup.us This indicates that related diazepine structures, including 1,4-diazepanes with thiophene substituents, are of significant interest for the development of new central nervous system agents.

Mechanistic Elucidation of Potential Therapeutic Actions

Exploration of Neuroactive Substance Activity

The therapeutic potential of compounds containing the 1,4-diazepane scaffold, such as this compound, extends to the central nervous system (CNS). Research into related structures has revealed significant neuroactive properties. Derivatives of 1,4-diazepane have been identified as ligands for sigma receptors (σR), a class of proteins involved in various neurological functions. nih.govnih.gov Ligands for these receptors are being investigated for applications as antipsychotics, antiamnesics, and as therapeutic agents for neurodegenerative disorders. nih.gov

The structural framework of diazepanes is a cornerstone in the development of CNS-active agents. For instance, the synthesis of annelated 1,4-benzodiazepines has led to compounds with potent minor tranquilizer activity. nih.gov Specifically, certain 1-aryl-2-thiomethylene benzimidazol-2-yl-4-(phenyl/p-chlorophenyl)-imidazoles have been shown to exhibit CNS depressant and sedative actions in animal models. nanobioletters.com While direct studies on this compound are limited, the established neuropharmacological profile of the broader diazepine and benzodiazepine families suggests a basis for its potential activity as a neuroactive substance. nih.govmdpi.commedscape.com The investigation into these scaffolds continues to be a promising area for the discovery of novel agents acting on the central nervous system. medscape.com

Understanding Antineoplastic Mechanisms (for related scaffolds)

The thiophene and diazepane scaffolds are recognized as privileged structures in medicinal chemistry, demonstrating significant potential in the development of anticancer agents. nih.govnih.gov Thiophene-based derivatives, in particular, have been extensively explored for their antineoplastic properties. nih.gov The mechanism of action for these compounds is often multifaceted, involving interaction with a wide array of cancer-specific protein targets, which is dependent on the nature and position of substitutions on the thiophene ring. nih.gov Consequently, thiophene analogs can modulate various signaling pathways implicated in cancer progression. nih.gov

Research has shown that derivatives incorporating these scaffolds exhibit cytotoxicity against numerous cancer cell lines. nih.govresearchgate.net For example, certain thieno nih.govmdpi.comdiazepine derivatives have shown notable activity against human hepatocellular carcinoma (HepG-2), human breast adenocarcinoma (MCF-7), and human colon carcinoma (HCT-116) cell lines. derpharmachemica.comresearchgate.net The mechanisms underlying this cytotoxicity can include the inhibition of protein synthesis, induction of cell cycle arrest, and apoptosis. acs.orgnih.gov In some cases, these compounds act as potent dual inhibitors of key oncogenic proteins like EGFR and HER2. mdpi.com The hybridization of thiophene with other pharmacologically active nuclei, such as acridine, has also been shown to enhance antitumor activity. nih.gov

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Thieno nih.govmdpi.comdiazepine derivatives (7c, 7e, 7f) | HepG-2, MCF-7, HCT-116 | 4.4-13 µg/mL | derpharmachemica.com |

| Thiophene-chalcone derivative (15e) | A549 (Lung) | 6.3 ± 0.9 µM | researchgate.net |

| Thiophene derivative (S8) | A-549 (Lung) | Effective at 10-4 M | researchgate.net |

| 1,4-Benzodiazepine-2,5-dione (11a) | 60 tumor cell lines (average) | 0.24 µM (GI50) | acs.org |

| Thiophene Scaffold derivative (21a) | H1299 (Lung) | 12.5 nM | mdpi.com |

| Thiophene Scaffold derivative (21a) | EGFR Enzyme | 0.47 nM | mdpi.com |

| Thiophene Scaffold derivative (21a) | HER2 Enzyme | 0.14 nM | mdpi.com |

Characterization of Anticoagulant and Antithrombotic Mechanisms

Compounds featuring the 1,4-diazepane and thiophene scaffolds have emerged as promising candidates for the development of novel antithrombotic drugs. A key target in the coagulation cascade is Factor Xa (fXa), a serine protease whose inhibition can prevent thrombus formation. nih.gov Research has led to the design of novel 1,4-diazepane derivatives specifically as fXa inhibitors. nih.gov In these molecules, the 1,4-diazepane moiety is strategically designed to interact with the S4 aryl-binding domain within the active site of the fXa enzyme. nih.gov

This targeted approach has yielded compounds with potent fXa inhibitory activity and effective antithrombotic effects in preclinical models. nih.gov Similarly, derivatives based on the benzo[b]thiophene scaffold have been identified as potent, active site-directed thrombin inhibitors, another critical enzyme in the coagulation pathway. nih.govresearchgate.net Systematic investigation into the structure-activity relationships of these thiophene derivatives has led to significant enhancements in potency and selectivity for thrombin. nih.gov The in vitro anticoagulant profiles of these compounds compare favorably with established clinical agents, highlighting the potential of both the 1,4-diazepane and thiophene structures in the development of new anticoagulant and antithrombotic therapies. nih.govresearchgate.net

| Compound | Target | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Compound 13 (YM-96765) | Factor Xa (fXa) | 6.8 nM | nih.gov |

Elucidation of Antioxidant and Radical Scavenging Mechanisms

The thiophene and diazepane moieties are associated with significant antioxidant and radical scavenging activities. Oxidative stress, an imbalance between the production of free radicals like reactive oxygen species (ROS) and the body's ability to counteract them with antioxidants, can lead to cellular damage and various pathologies. nih.gov Thiophene and its derivatives have garnered substantial interest for their capacity to function as radical scavengers. nih.govencyclopedia.pub The proposed mechanism for this activity involves the sulfur atom within the thiophene ring, which is thought to act as a four-electron reducing agent, thereby neutralizing free radicals. mdpi.com

Similarly, the diazepane scaffold contributes to antioxidant potential. nih.govnih.gov Studies on benzodiazepine derivatives, a related class, have shown that these compounds can possess notable antioxidant properties, which are often enhanced by the presence of phenolic hydroxyl groups. scielo.br The antioxidant activity of these heterocyclic compounds is frequently evaluated using in vitro assays that measure their ability to scavenge stable free radicals such as 2,2'-diphenyl-1-picrylhydrazyl (DPPH) or the ABTS radical cation. d-nb.infonih.govresearchgate.net The results of these assays indicate that derivatives of both thiophene and diazepane can effectively hinder oxidation mechanisms, making them promising scaffolds for the development of agents to combat oxidative stress. nih.govd-nb.info Some derivatives have also been shown to rescue cells from Aβ42-induced cytotoxicity and demonstrate ROS scavenging activity. uwaterloo.ca

| Compound/Derivative Class | Assay | Activity | Reference |

|---|---|---|---|

| Thiophene derivative (S4) | DPPH | IC50 = 48.45 | d-nb.info |

| Thiophene derivative (S6) | DPPH | IC50 = 45.33 | d-nb.info |

| 3-amino thiophene-2-carboxamide (7a) | ABTS | 62.0% inhibition | nih.gov |

| 4-thiomethyl-functionalised 1,3-thiazoles | DPPH | 70-98% radical absorption | researchgate.net |

Analytical and Characterization Techniques in Chemical Research

Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(Thiophen-2-ylmethyl)-1,4-diazepane, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the thiophene (B33073) ring, the methylene (B1212753) bridge, and the diazepane ring. The aromatic protons on the thiophene ring would typically appear in the downfield region, while the aliphatic protons of the diazepane ring and the methylene linker would be found in the upfield region.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. Signals for the carbon atoms of the thiophene ring would be observed in the aromatic region, while the methylene and diazepane carbons would resonate at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Thiophene-H3, H4, H5 | ~6.9-7.4 | ~124-127 |

| Thiophene-C2 | - | ~140-145 |

| Thiophene-CH₂ | ~3.8 | ~55-60 |

| Diazepane-CH₂ (adjacent to N) | ~2.6-2.9 | ~50-58 |

| Diazepane-CH₂ (C6) | ~1.7-1.9 | ~25-30 |

| Diazepane-NH | Broad signal, variable position | - |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various bond vibrations within the molecule. Key expected absorptions include C-H stretching from the thiophene ring and the aliphatic diazepane structure, C-N stretching of the amine, and vibrations associated with the thiophene C-S bond.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch (Thiophene) | 3100-3000 |

| Aliphatic C-H Stretch (Diazepane, Methylene) | 3000-2850 |

| N-H Stretch (Secondary Amine) | 3500-3300 (often broad) |

| C=C Stretch (Thiophene) | 1600-1450 |

| C-N Stretch (Amine) | 1250-1020 |

| C-S Stretch (Thiophene) | ~700 |

Mass Spectrometry (MS, LC-HRMS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₆N₂S), the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (196.31 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula. The fragmentation pattern observed in the mass spectrum can also offer structural information, with likely fragmentation occurring at the benzylic position and through cleavage of the diazepane ring.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The thiophene ring in this compound acts as a chromophore. Thiophene and its derivatives typically exhibit strong absorption bands in the UV region, generally below 300 nm, corresponding to π→π* transitions within the aromatic system. The exact absorption maxima (λ_max) can be influenced by the solvent and substitution pattern.

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula to verify the purity and composition of the synthesized compound.

Table 3: Theoretical Elemental Composition of this compound (C₁₀H₁₆N₂S)

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 61.18 |

| Hydrogen (H) | 8.21 |

| Nitrogen (N) | 14.27 |

| Sulfur (S) | 16.33 |

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for assessing the purity of a chemical compound by separating it from any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for this purpose. For a compound like this compound, reverse-phase HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with a UV detector would be an effective method to determine its purity. A pure compound would ideally show a single, sharp peak in the chromatogram. Thin-Layer Chromatography (TLC) can also be used for rapid purity checks and to monitor the progress of a reaction.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(Thiophen-2-ylmethyl)-1,4-diazepane, and what critical parameters influence reaction yield?

- Methodology : The synthesis typically involves alkylation of 1,4-diazepane with thiophen-2-ylmethyl halides (e.g., chloride or bromide) under basic conditions. Key parameters include:

- Temperature : Optimal yields are achieved at 60–80°C to balance reaction kinetics and side-product formation.

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reactivity in biphasic systems .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol ensures purity (>95% by HPLC) .

Q. How is the molecular structure of this compound characterized using crystallographic and spectroscopic methods?

- X-ray Crystallography : SHELX software is employed for structure determination, with refinement against high-resolution data (R-factor < 0.05). The thiophene ring and diazepane chair conformation are validated .

- Spectroscopy :

- NMR : H and C NMR confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, diazepane methylene at δ 2.5–3.5 ppm) .

- IR : Stretching vibrations for C-S (∼680 cm) and N-H (∼3300 cm) confirm functional groups .

Q. What in vitro assays are typically employed to screen the biological activity of this compound derivatives?

- Enzyme Inhibition : Kinase or protease inhibition assays (IC determination) using fluorogenic substrates .

- Receptor Binding : Radioligand displacement assays (e.g., GABA receptor binding with H-muscimol) to assess affinity (K values) .

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory biological activity data reported for this compound analogs across different studies?

- Data Reconciliation :

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .

- Purity Validation : Use LC-MS to confirm compound integrity (>98% purity) and rule out degradation products .

- Meta-Analysis : Cross-reference structural analogs (e.g., fluorobenzyl or chlorobenzyl derivatives) to identify substituent-dependent trends .

Q. How can computational chemistry methods be applied to predict the binding modes of this compound derivatives with target receptors?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., dopamine D3 receptor). Key steps:

- Ligand Preparation : Optimize geometry at B3LYP/6-31G* level .

- Pocket Analysis : Identify hydrophobic (thiophene) and hydrogen-bonding (diazepane NH) interactions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Q. What structural modifications of this compound show significant impact on its pharmacokinetic properties, and how are these assessed?

- Modifications :

- Assessment :

- ADME Profiling : Caco-2 permeability assays and microsomal stability tests .

- In Vivo PK : Plasma half-life (t) and AUC measurements in rodent models .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.